![molecular formula C10H17Cl2FN4 B1488584 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride CAS No. 2098001-73-9](/img/structure/B1488584.png)
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Overview
Description
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (EFNPPDC) is a synthetic compound that has been the subject of scientific research in the last decade. It has been studied for its potential use in various applications, such as drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- The compound and its analogues have shown promise in antibacterial screenings, indicating a potential for further biological studies in this field. Some compounds in this category were found to be more active than established agents like enoxacin, underlining their significance in antibacterial research (Egawa et al., 1984).
- A novel methodology introduced for the synthesis of specific derivatives exhibited moderate antibacterial activity against certain bacteria strains, indicating their potential as antibacterial agents (Afrough et al., 2019).
Chemical Synthesis and Characterization
- Some studies focus on the synthesis and characterization of stable derivatives of the compound, shedding light on the structural and chemical properties that could be crucial for further applications in various scientific fields (Schmidt, 2002).
- Synthesis of specific derivatives offers insights into their potential applications, particularly in the field of medicinal chemistry. These studies highlight the versatility of the compound in generating a variety of structurally related compounds with potential biological activities (Zhang et al., 2009).
Inhibitory and Biological Activity
- The compound and its derivatives have been tested for their inhibitory activities against specific enzymes or biological targets, indicating their potential use in the development of new therapeutic agents. For instance, certain derivatives have shown potent inhibitory activity against EGFR tyrosine kinase, a target of interest in cancer therapy (Kaspersen et al., 2011).
- Some derivatives have been evaluated for their insecticidal and antimicrobial potential, suggesting their application in pest control and infection management (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
6-ethyl-5-fluoro-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-2-8-9(11)10(14-6-13-8)15-7-3-4-12-5-7;;/h6-7,12H,2-5H2,1H3,(H,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIODMQCYCKBNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCNC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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